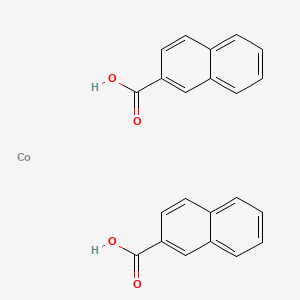

Cobalt;naphthalene-2-carboxylic acid

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H16CoO4 |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

cobalt;naphthalene-2-carboxylic acid |

InChI |

InChI=1S/2C11H8O2.Co/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13); |

InChI Key |

NIAIXVGRPAROHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Co] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Supramolecular Assembly of Cobalt;naphthalene 2 Carboxylic Acid Architectures

Solvothermal and Hydrothermal Synthesis Strategies for Cobalt;Naphthalene-2-Carboxylic Acid Complexes

Solvothermal and hydrothermal methods are the most prevalent and effective strategies for the synthesis of crystalline coordination polymers from cobalt salts and naphthalene-2-carboxylic acid or its derivatives. These techniques involve the reaction of the metal source and the organic linker in a sealed vessel at elevated temperatures and pressures, using either an organic solvent (solvothermal) or water (hydrothermal). The choice of solvent, temperature, pressure, and the presence of co-ligands or modulators can significantly influence the final structure and properties of the resulting complex.

For instance, the solvothermal reaction of cobalt(II) nitrate (B79036) with 2,6-naphthalenedicarboxylic acid (a derivative of naphthalene-2-carboxylic acid) in N,N-dimethylformamide (DMF) has been shown to produce cobalt-based metal-organic frameworks (MOFs). iaea.org In a typical synthesis, a molar ratio of 6:1 for the cobalt(II) nitrate to 2,6-naphthalenedicarboxylic acid is used in DMF, and the mixture is heated to yield the Co-MOF powder. iaea.org The resulting material can be further modified through post-synthetic thermal treatment. iaea.org

The use of auxiliary N-containing ligands in conjunction with naphthalene-based dicarboxylic acids under hydrothermal conditions has led to the formation of a variety of cobalt(II) complexes with diverse topologies. nih.gov For example, the reaction of Co(II) nitrate with 3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid and different imidazole-based ligands has produced complexes with 1D chains, 2D frameworks, and 3D supramolecular architectures. nih.gov The specific structure obtained is highly dependent on the geometry and flexibility of the auxiliary ligand.

Furthermore, the solvent system itself can induce structural diversity. Studies on cobalt(II) coordination polymers constructed from rigid imidazole-based ligands and flexible carboxylic acids have demonstrated that varying the solvent can lead to the formation of different coordination architectures, including 1D chains and 2D layers. acs.org

The following table summarizes representative solvothermal and hydrothermal synthesis conditions for cobalt coordination polymers based on naphthalene (B1677914) carboxylic acid derivatives.

| Cobalt Source | Naphthalene Carboxylic Acid Ligand | Auxiliary Ligand/Modulator | Solvent System | Temperature (°C) | Resulting Structure |

| Cobalt(II) Nitrate | 2,6-Naphthalenedicarboxylic Acid | None | N,N-Dimethylformamide (DMF) | Not specified | Co-MOF powder |

| Cobalt(II) Nitrate | 3-((6-carboxynaphthalen-2-yl)oxy)phthalic Acid | 1,4-di(1H-imidazol-1-yl)benzene | Water | Not specified | 2D framework |

| Cobalt(II) Salt | Naphthalene-1,4-dicarboxylic Acid | di(1H-imidazol-1-yl)methane | Not specified | Not specified | 3D framework |

| Cobalt(II) Salt | Flexible Carboxylic Acids | 2,8-di(1H-imidazol-1-yl)dibenzofuran | Various | Not specified | 1D chains and 2D layers |

Template-Directed Synthesis and Self-Assembly Processes in this compound Coordination Polymers

Template-directed synthesis is a sophisticated strategy that utilizes specific molecules or ions (templates) to guide the self-assembly of coordination polymers towards a desired topology. While specific examples for this compound are not extensively documented, the principles of templating in related cobalt carboxylate systems offer significant insights into potential synthetic routes. Templates can be cations, anions, or neutral molecules that interact with the building blocks through non-covalent interactions, influencing the nucleation and growth of the crystalline framework.

Anion-templated self-assembly has been successfully employed in the formation of complex cobalt(II) cage structures. In these systems, tetrahedral anions like tetrafluoroborate (B81430) or perchlorate (B79767) occupy a central cavity within the cage, directing its formation through hydrogen bonding interactions with the surrounding ligands. nih.gov The size, shape, and charge of the anion are crucial for effective templating, and in its absence, the cage structure does not form. nih.gov This approach could be adapted to this compound systems by designing ligands that can form pre-organized cavities suitable for specific anions.

Solvent molecules can also act as templates, influencing the final structure of the coordination polymer. The use of N,N-dimethylacetamide as a template in the solvothermal synthesis of cobalt(II) imidazolate frameworks has been shown to produce two different polymorphs with distinct topologies. nih.gov This demonstrates that even the solvent, often considered just a medium for reaction, can play a critical role in directing the self-assembly process.

The self-assembly of coordination polymers is a spontaneous process driven by the formation of coordination bonds between metal ions and organic linkers. In the context of this compound, the geometry of the cobalt(II) ion and the coordination modes of the carboxylate group dictate the resulting supramolecular architecture. The naphthalene-2-carboxylate ligand can adopt various coordination modes, including monodentate, bidentate chelating, and bridging, leading to the formation of diverse structures from simple dimers to extended 1D, 2D, or 3D frameworks. bcrec.idacs.org The interplay of these coordination preferences with other factors like solvent and temperature governs the final self-assembled structure.

Crystal Engineering Approaches in the Formation of this compound Coordination Frameworks

Crystal engineering provides a rational approach to the design and synthesis of functional solid-state materials, including coordination polymers. By understanding and controlling the intermolecular interactions, it is possible to predict and construct novel frameworks with desired properties. In the context of this compound systems, crystal engineering principles are applied to manipulate the assembly of the cobalt ions and naphthalene-2-carboxylate linkers into specific architectures.

The coordination geometry of the cobalt(II) ion, which is typically octahedral or tetrahedral, also plays a crucial role in determining the final structure. libretexts.org The flexible coordination environment of Co(II) allows for the formation of various secondary building units (SBUs), which are then interconnected by the naphthalene-2-carboxylate linkers to form the extended framework. The nature of the solvent and the presence of other coordinating species can influence the coordination number and geometry of the cobalt center, thereby affecting the SBU formation and the final crystal structure. acs.org

Hydrogen bonding and π-π stacking interactions are also powerful tools in the crystal engineering of these materials. These non-covalent interactions can link lower-dimensional structures, such as 1D chains or 2D layers, into higher-dimensional supramolecular architectures. For example, in some cobalt(II) complexes with naphthalene-based tricarboxylate ligands, hydrogen bonds involving coordinated water molecules are responsible for the formation of 3D supramolecular networks from 1D chains. nih.gov

The following table provides examples of how crystal engineering principles are applied in the synthesis of cobalt coordination polymers with naphthalene-based carboxylic acids.

| Crystal Engineering Principle | Example System | Effect on the Final Structure |

| Use of Auxiliary Ligands | Cobalt(II) with naphthalene-1,4-dicarboxylic acid and bis(imidazole) linkers | Control over dimensionality (2D vs. 3D) and formation of interpenetrating frameworks. nih.govnih.gov |

| Control of Cobalt(II) Coordination Geometry | Cobalt(II) with a rigid imidazole (B134444) ligand and flexible carboxylic acids | Formation of different SBUs leading to diverse network topologies. acs.org |

| Hydrogen Bonding Interactions | Cobalt(II) with a naphthalene-based tricarboxylate ligand and water molecules | Extension of 1D chains into 3D supramolecular architectures. nih.gov |

Exploration of Alternative Synthesis Techniques (e.g., Mechanochemical, Electrochemical) for this compound Systems

While solvothermal and hydrothermal methods are well-established, there is a growing interest in developing more sustainable and efficient alternative synthesis techniques for coordination polymers. These methods, such as mechanochemical, electrochemical, sonochemical, and microwave-assisted synthesis, offer potential advantages in terms of reduced solvent use, lower energy consumption, and faster reaction times.

Mechanochemical Synthesis: This solvent-free technique involves the grinding of solid reactants to induce a chemical reaction. Although specific examples for this compound are scarce, mechanochemistry has been successfully applied to the synthesis of other cobalt-based coordination polymers. This method is particularly attractive for its environmental benefits and its ability to produce novel phases that may not be accessible through solution-based methods.

Electrochemical Synthesis: This technique involves the use of an electric current to drive the synthesis of coordination polymers. It offers precise control over the reaction conditions and can be used to grow thin films of MOFs on conductive substrates. Porous cobalt nanowall arrays have been prepared through the electrochemical deposition of a cobalt precursor, highlighting the potential of this method for creating nanostructured materials. nih.gov The application of electrochemical methods to the synthesis of this compound coordination polymers could lead to the development of novel materials for applications in electrocatalysis and sensing.

Sonochemical Synthesis: The use of ultrasound to initiate and promote chemical reactions is known as sonochemistry. This method has been employed for the synthesis of nanostructured cobalt(II) metal-organic complexes. For example, a cobalt(II) complex derived from a ligand containing a 2-naphthol (B1666908) moiety has been synthesized using a sonochemical process, resulting in the formation of nanostructures. nih.gov This suggests that sonochemistry could be a viable route to produce nanosized particles of this compound coordination polymers with potentially enhanced properties.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of coordination polymers by rapidly heating the reaction mixture. This technique has been used for the synthesis of various MOFs, including those containing cobalt. acs.org For instance, a platelet-like cobalt metal-organic framework was synthesized using a microwave-assisted solvothermal reaction. acs.org The application of microwave heating to the synthesis of this compound complexes could lead to shorter reaction times and improved energy efficiency compared to conventional heating methods.

Crystallographic and Structural Elucidation of Cobalt;naphthalene 2 Carboxylic Acid Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Network Topologies

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for the unambiguous determination of the three-dimensional structure of crystalline materials. rsc.org This technique has been used to characterize a wide array of cobalt(II) coordination polymers, revealing how the interplay between the metal ion's coordination preferences and the geometry of the organic ligands dictates the final architecture. researchgate.netrsc.org

In complexes involving carboxylate ligands, the cobalt(II) ion typically exhibits an octahedral coordination geometry, often completed by water molecules or other auxiliary ligands. nih.govscirp.orgresearchgate.net The naphthalene-2-carboxylate ligand can coordinate to the cobalt center in several ways, but a common mode is through its carboxylate group. The structure of the resulting coordination polymer—whether it is a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework—is highly dependent on the coordination mode of the carboxylate and the presence of any secondary bridging ligands. researchgate.netresearchgate.net

For instance, in related cobalt(II) carboxylate systems, the use of flexible or rigid bis(imidazole) or dipyridyl co-ligands can bridge cobalt centers, leading to the formation of extended networks. researchgate.netrsc.org The dimensions of the resulting network are influenced by the length and flexibility of these co-ligands.

Table 1: Factors Influencing Network Topologies in Cobalt Carboxylate Polymers

| Factor | Description | Potential Outcome |

| Coordination Mode of Carboxylate | The carboxylate group can bind to one metal (monodentate), chelate one metal (bidentate), or bridge two metals (bidentate). | Influences the primary structural motif (e.g., paddle-wheel dimers vs. simple chains). |

| Auxiliary Ligands | The presence, size, and geometry of co-ligands (e.g., 4,4'-bipyridine, bis(imidazole)s) that bridge metal centers. epa.gov | Controls the dimensionality of the network (e.g., 1D -> 2D or 2D -> 3D). researchgate.net |

| Metal Ion Coordination Number | Cobalt(II) is commonly found in 4-, 5-, or 6-coordinate environments. | Dictates the number of ligands that can bind and the geometry around the metal center (e.g., tetrahedral vs. octahedral). researchgate.net |

| Solvent System | The solvent used during synthesis can sometimes coordinate to the metal or become trapped in the crystal lattice. | Leads to different structures (pseudopolymorphs) and can influence the overall network topology. |

Polymorphism and Pseudopolymorphism in Cobalt;Naphthalene-2-Carboxylic Acid Systems

Polymorphism is the existence of a solid material in more than one crystal structure, while pseudopolymorphism refers to different crystal structures arising from the incorporation of solvent molecules (solvates). mdpi.com These phenomena are significant in coordination chemistry, as different polymorphs or pseudopolymorphs of the same compound can have distinct properties.

The specific crystalline form adopted by a this compound complex can be highly sensitive to synthesis conditions such as temperature, pressure, and, most notably, the solvent system used for crystallization. For example, a reaction carried out in water might yield a hydrated complex (an aquo complex), whereas the same reaction in dimethylformamide (DMF) could result in a DMF-solvated structure or an entirely different unsolvated framework. nih.gov

In a study of related cobalt(II) carboxylate complexes with the ligand neocuproine, two different polymorphs of [Co(neo)(PhCOO)₂] were isolated, which differed in their degree of trigonal distortion. mdpi.com This highlights how subtle changes in the crystallization process can lead to different packing arrangements and coordination geometries, a principle that applies directly to naphthalene-2-carboxylic acid systems.

Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)

While the coordination bonds between cobalt and the ligands define the primary structure (e.g., a 1D chain), non-covalent intermolecular interactions are critical in assembling these primary units into a final 3D supramolecular architecture. nih.gov In this compound complexes, hydrogen bonding and π-π stacking are the most important of these interactions.

Hydrogen Bonding: When water molecules are part of the coordination sphere, they are potent hydrogen bond donors. These coordinated water molecules can form strong O-H···O hydrogen bonds with the carboxylate oxygen atoms of adjacent chains or layers, linking them together into a robust higher-dimensional network. nih.govnsf.gov

Examination of Metal-Ligand Bonding Parameters and Distortion Isomerism

A detailed analysis of bond lengths and angles within the cobalt coordination sphere provides crucial information on the nature of the metal-ligand interactions. In a typical octahedral cobalt(II) carboxylate complex, the Co-O bond lengths are generally found in the range of 2.0 to 2.2 Å. mdpi.com If nitrogen-donating auxiliary ligands are present, Co-N bond lengths are often observed between 2.0 and 2.2 Å. scirp.orgmdpi.com

Table 2: Typical Metal-Ligand Bond Distances in Octahedral Co(II) Complexes

| Bond Type | Typical Distance (Å) | Reference |

| Co-O (from Carboxylate) | 2.04 - 2.20 | mdpi.com |

| Co-O (from Aqua Ligand) | ~2.10 | scirp.org |

| Co-N (from Pyridyl/Imidazolyl Ligand) | 2.08 - 2.13 | mdpi.com |

Real coordination polyhedra are rarely perfect. The coordination environment around the Co(II) center in these complexes almost always deviates from ideal octahedral geometry, exhibiting some form of distortion. This can be quantified using bond angle variances or computational tools that measure the degree of deviation.

Distortion isomerism is a specific type of isomerism where complexes have the same chemical formula and coordination number but differ in the bond lengths and angles of the metal's coordination sphere. Studies on a series of [Co(neo)(RCOO)₂] complexes (where R is a variable organic group) have shown that changing the carboxylate ligand can induce significant changes in the trigonal distortion of the cobalt coordination environment. mdpi.com This demonstrates that the electronic and steric properties of the carboxylate ligand, such as naphthalene-2-carboxylate, can directly influence the fine details of the coordination geometry, potentially giving rise to distortion isomers with different magnetic or catalytic properties. mdpi.com

Advanced Spectroscopic and Spectrochemical Characterization of Cobalt;naphthalene 2 Carboxylic Acid Complexes

The comprehensive characterization of cobalt;naphthalene-2-carboxylic acid complexes relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the electronic structure, spin state, coordination environment, and chemical composition of these materials, which are crucial for understanding their physical properties and potential applications.

Theoretical and Computational Investigations on Cobalt;naphthalene 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study transition metal complexes, including those of cobalt. For the cobalt;naphthalene-2-carboxylic acid system, DFT calculations can predict a variety of properties, such as molecular orbital energies, electron density distribution, and spectroscopic parameters.

Key Research Findings from DFT Studies on Analogous Cobalt Complexes:

Electronic Structure: DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the chemical reactivity and electronic transitions of the complex. For a related cobalt(II) complex, the HOMO-LUMO energy gap was calculated to be 4.04 eV, suggesting high chemical reactivity and low kinetic stability. researchgate.net

Spectroscopic Properties: DFT can be used to simulate and interpret various types of spectra, including infrared (IR) and UV-Vis absorption spectra. By calculating the vibrational frequencies, DFT aids in the assignment of experimental IR bands to specific molecular vibrations. For example, in a cobalt(II) complex with a pyridine-derived ligand, DFT calculations helped to assign the vibrational modes of the coordinated ligands. researchgate.net Similarly, time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for the bands observed in UV-Vis spectra, which are typically assigned to d-d transitions of the Co(II) ion. researchgate.net

Geometrical Optimization: DFT is used to find the most stable geometry of the complex by minimizing its energy. This provides accurate predictions of bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Parameters for a Cobalt(II) Complex

| Parameter | Calculated Value | Significance |

| HOMO-LUMO Gap | 4.04 eV | Indicates chemical reactivity and electronic transition energy. researchgate.net |

| Co-O Bond Length | ~2.0 - 2.2 Å | Reflects the strength of the metal-ligand interaction. researchgate.net |

| Vibrational Frequencies | Varies | Corresponds to specific molecular vibrations observed in IR spectra. researchgate.net |

Ab Initio and Molecular Dynamics Simulations of Ligand-Metal Interactions and Dynamics

While DFT provides a static picture of the electronic structure, ab initio and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the this compound system. These methods are crucial for understanding the flexibility of the complex, the nature of ligand exchange processes, and the interactions with its environment.

Ab initio methods, such as CASSCF/CASPT2, are highly accurate quantum chemical methods that can be used to study the electronic states of molecules, especially for transition metal complexes with multiple low-lying electronic states. researchgate.net These methods are computationally expensive but provide a benchmark for other methods like DFT.

Molecular dynamics simulations, on the other hand, use classical mechanics to simulate the atomic motions of a system over time. This approach is well-suited for studying large systems and long-timescale phenomena. In the context of this compound, MD simulations can be used to:

Study Conformational Changes: The naphthalene-2-carboxylic acid ligand can exhibit conformational flexibility. MD simulations can explore the different possible conformations of the complex and their relative energies.

Simulate Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent affects the structure and dynamics of the complex.

Investigate Ligand-Metal Dissociation: The strength and lability of the cobalt-carboxylate bond can be investigated by simulating the dissociation of the ligand from the metal center.

Computational Modeling of Supramolecular Interactions and Crystal Packing

The naphthalene-2-carboxylic acid ligand, with its aromatic ring, provides opportunities for supramolecular assembly through non-covalent interactions such as π-π stacking and hydrogen bonding. Computational modeling is a key tool for predicting and understanding these interactions and how they influence the crystal packing of the solid-state material. nih.govmdpi.com

Crystal Structure Prediction: Computational methods can be used to predict the most likely crystal structures of a molecule based on its chemical structure. These methods typically involve generating a large number of possible crystal packings and then ranking them based on their calculated lattice energies.

Analysis of Intermolecular Interactions: Once a crystal structure is known, either from experiment or prediction, computational tools can be used to analyze the various intermolecular interactions that stabilize the structure. This includes quantifying the strength of hydrogen bonds and π-π stacking interactions. For related systems, π-π stacking, C-H···π, and hydrogen bonding have been shown to play a crucial role in the crystal packing. researchgate.net

The understanding of these supramolecular interactions is vital for the rational design of new materials with desired properties, as the arrangement of molecules in the solid state can significantly impact properties like solubility and magnetic behavior. mdpi.com

Prediction of Electronic and Magnetic Spin States through Theoretical Approaches

Cobalt(II) complexes, with their d⁷ electron configuration, can exist in different spin states, primarily high-spin (S = 3/2) and low-spin (S = 1/2). The preferred spin state is determined by the ligand field strength and the coordination geometry of the complex. Theoretical methods are instrumental in predicting the ground spin state and understanding the magnetic properties of these complexes. nih.gov

Theoretical approaches to predict spin states often involve:

DFT Calculations: DFT can be used to calculate the relative energies of the different possible spin states of a complex. By comparing these energies, the ground spin state can be determined. For many cobalt(II) complexes, the energy difference between the high-spin and low-spin states is small, and both states may be accessible. nih.gov

Multi-configurational Methods: For a more accurate description of the electronic structure and spin-state energetics, especially in cases of near-degeneracy, ab initio methods like CASSCF/CASPT2 are employed. researchgate.net

Spin-Orbit Coupling Calculations: The magnetic properties of high-spin cobalt(II) complexes are often influenced by significant spin-orbit coupling, which leads to magnetic anisotropy. researchgate.net Theoretical calculations can quantify this effect and predict parameters such as the zero-field splitting (ZFS) and g-tensors, which are crucial for interpreting experimental magnetic data. nih.gov

Table 2: Theoretical Predictions of Spin States in Cobalt(II) Complexes

| Theoretical Method | Predicted Property | Significance |

| DFT | Relative energies of spin states | Determines the ground spin state (high-spin vs. low-spin). nih.gov |

| CASPT2 | Accurate spin-state energetics | Provides benchmark data for DFT and complex cases. researchgate.net |

| Relativistic DFT | Zero-field splitting (ZFS) parameters | Explains magnetic anisotropy and slow magnetic relaxation. nih.gov |

In octahedral or tetrahedral coordination environments, which are common for cobalt(II), the naphthalene-2-carboxylic acid ligand is expected to create a ligand field that results in a high-spin ground state. This would lead to paramagnetic behavior, and potentially interesting magnetic properties at low temperatures, such as single-molecule magnet behavior, which can be explored through further theoretical and experimental studies. rsc.org

Mechanistic and Design Principles in Functional Applications of Cobalt;naphthalene 2 Carboxylic Acid Complexes

Catalytic Activity and Reaction Mechanisms

The catalytic utility of cobalt carboxylate complexes, including those with naphthalene-2-carboxylate ligands, is well-established. The cobalt center, capable of cycling between different oxidation states (most commonly Co(II) and Co(III)), serves as the engine for a variety of organic transformations. researchgate.net The carboxylate ligand is not merely a spectator; it modulates the solubility, stability, and electronic properties of the metal center, thereby influencing catalytic activity and selectivity.

Homogeneous and Heterogeneous Catalysis (e.g., Oxidation, Carboxylation, Borylation)

Cobalt;naphthalene-2-carboxylic acid and related cobalt carboxylate complexes are effective catalysts in several key organic reactions, functioning in both homogeneous and heterogeneous systems.

Oxidation: Cobalt carboxylates are extensively used as catalysts for oxidation reactions. researchgate.net For instance, cobalt(II) catalysis has been successfully employed for the site-selective C(sp²)-H hydroxylation of naphthalene (B1677914) monoimides. rsc.org This type of transformation highlights the ability of cobalt to activate C-H bonds under specific conditions. Similarly, cobalt(II) combined with trifluoroacetic acid (TFA) can catalyze the oxidative esterification of aldehydes and alcohols. researchgate.net In some systems, the catalytic process involves the formation of a cobalt-substrate complex, such as the cobalt(III)-tartrate intermediate observed during the oxidation of tartaric acid. youtube.com

Borylation: Cobalt-catalyzed C-H borylation has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov Complexes such as (terpyridine)Co(II)-bis(carboxylate) have been shown to catalyze the meta-selective C(sp²)-H borylation of arenes. nih.gov These reactions offer an alternative to traditional iridium catalysts and can provide different regioselectivity. nih.gov The catalytic system often tolerates a wide array of functional groups and can be highly chemoselective. nih.gov

Other Reactions: Beyond oxidation and borylation, cobalt carboxylates show activity in other transformations. Cobalt naphthenate, a related carboxylate complex, is used for the hydrosilylation of alkenes. nih.govnih.gov Furthermore, carboxylic acid-functionalized cobalt(III) complexes have demonstrated the ability to catalyze the hydrolysis of phosphodiester bonds, indicating their potential in biochemical applications. nih.gov

A summary of representative catalytic reactions involving cobalt carboxylate systems is presented below.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference(s) |

| Cobalt(II) salt | C(sp²)-H Hydroxylation | Naphthalene monoimide | 4-hydroxy NMI | rsc.org |

| (terpyridine)Co(II)(OAc)₂ | C(sp²)-H Borylation | Fluorinated Arene | Arylboronate Ester | nih.gov |

| Cobalt naphthenate/Ligand | Alkene Hydrosilylation | 1-octene | Octylsilane | nih.govnih.gov |

| Co(II)/TFA | Oxidative Esterification | Aldehyde + Alcohol | Ester | researchgate.net |

| [Co(cycmba)Cl₂]Cl | Phosphodiester Hydrolysis | bis(nitrophenyl)phosphate | p-nitrophenol | nih.gov |

Mechanistic Pathways and Intermediate Species Characterization

The mechanisms of cobalt-carboxylate catalyzed reactions are often intricate, involving changes in the metal's oxidation state and the formation of key intermediate species.

Redox-Active Mechanisms: Many catalytic cycles are predicated on the Co(II)/Co(III) redox couple. researchgate.net In the cobalt-catalyzed hydroxylation of naphthalene derivatives, a single electron transfer (SET) mechanism has been proposed. rsc.org For the oxidative esterification of aldehydes, the pathway is thought to involve the formation of a Co(III)-alkoxy intermediate, which then undergoes hydrogen atom abstraction. researchgate.net During the oxidation of tartaric acid, a distinct color change from pink to green provides visual evidence for the formation of a transient cobalt(III)-tartrate complex, which is the active intermediate. youtube.com

Mechanisms in Borylation: For C-H borylation reactions, the mechanism can involve the reduction of a Co(II) or Co(III) precatalyst to a low-valent Co(I) or even Co(0) species. nih.gov This active species can then undergo oxidative addition into a C-H bond. nih.gov The regioselectivity of the reaction is often determined by the nature of this turnover-limiting C-H activation step. nih.gov Mechanistic studies have identified and, in some cases, synthesized proposed intermediates like Co(I)-NHC complexes to validate the catalytic cycle. nih.gov

Role of Cobalt and Naphthalene-2-Carboxylate Moiety in Catalytic Cycles

The efficacy of these catalytic systems stems from the synergistic roles of the cobalt ion and the carboxylate ligand.

The Cobalt Center: The cobalt ion is the primary locus of catalytic activity. Its ability to readily shuttle between accessible oxidation states, typically +2 and +3, facilitates the electron transfer steps required for substrate activation and product formation. researchgate.net The specific geometry and coordination number of the cobalt ion, influenced by the ligands, dictate its reactivity.

The Naphthalene-2-Carboxylate Moiety: The carboxylate group is a crucial component of the catalyst. Firstly, it acts as a ligand that stabilizes the cobalt center. The presence of the carboxylate ligand can significantly enhance catalytic activity compared to using a simple cobalt salt alone. nih.gov Secondly, the carboxylate group can adopt various coordination modes (e.g., monodentate, bidentate chelating, or bridging). nih.gov This versatility allows it to either remain coordinated, modifying the electronic environment of the cobalt, or to dissociate, opening a coordination site for substrate binding. The naphthalene portion of the ligand influences the steric bulk and solubility of the complex, which can be tuned to optimize performance in specific solvent systems.

Magnetic Phenomena and Spin Transition Behavior

Complexes of cobalt(II) with naphthalene-2-carboxylic acid are also of significant interest for their magnetic properties. The magnetic behavior is dominated by the electronic structure of the high-spin Co(II) ion (a 3d⁷ configuration), which often exhibits large magnetic anisotropy due to unquenched orbital angular momentum.

Spin-Orbit Coupling and Anisotropy in Cobalt(II) Centers

The magnetic anisotropy of a mononuclear Co(II) complex is a direct consequence of spin-orbit coupling (SOC). In an idealized octahedral environment, the high-spin Co(II) ion has a ⁴T₁g orbital triplet ground state. researchgate.netresearchgate.net This orbital degeneracy results in a first-order spin-orbit coupling, which is a strong effect that couples the spin and orbital angular momenta. researchgate.netresearchgate.net

Any distortion from perfect octahedral symmetry lifts the orbital degeneracy, leading to a set of Kramers doublets. The energy separation between these lowest-lying doublets in the absence of a magnetic field is described by the zero-field splitting (ZFS) parameters, primarily the axial parameter D. This parameter quantifies the magnetic anisotropy of the molecule.

A negative D value (easy-axis anisotropy) is typically sought for creating Single-Molecule Magnets (SMMs), as it stabilizes the "spin-up" and "spin-down" states. marquette.edu

A positive D value (easy-plane anisotropy) means the spin preferentially aligns in the plane perpendicular to the main axis. mdpi.com

The coordination geometry around the Co(II) ion has a profound impact on the sign and magnitude of D. For instance, trigonal bipyramidal and linear geometries can enforce very large anisotropy. marquette.edunih.gov Even in six-coordinate systems, distortions from a perfect octahedron can lead to either large negative or positive D values, making Co(II) complexes highly tunable. mdpi.com

The table below illustrates how coordination geometry influences the magnetic anisotropy in selected Co(II) complexes.

| Complex Type | Coordination Geometry | Anisotropy (D value, cm⁻¹) | Anisotropy Type | Reference(s) |

| [Co(TpPh₂)L] | Trigonal Bipyramidal | -41 to -78 | Easy-axis | marquette.edu |

| [Co(L)(NCS)₂] | Distorted Octahedral | +70.4 | Easy-plane | mdpi.com |

| [Co(L)(NCSe)₂] | Distorted Octahedral | +64.0 | Easy-plane | mdpi.com |

| Co{N(H)Ar(Pri₆)}₂ | Linear | Very large (implied) | Easy-axis | nih.gov |

| [(3G)CoCl]⁺ | Pseudotetrahedral | +11.4 | Easy-plane | berkeley.edu |

Exchange Interactions in Polynuclear this compound Clusters

When multiple cobalt ions are incorporated into a single molecule to form a polynuclear cluster, magnetic exchange interactions arise between them. In such clusters, the naphthalene-2-carboxylate ligand can act as a bridging ligand, connecting two or more metal centers. nih.gov These bridges provide a pathway for superexchange, a mechanism that couples the spins of the individual metal ions.

The nature of this magnetic coupling (ferromagnetic, favoring parallel spin alignment, or antiferromagnetic, favoring antiparallel alignment) and its strength are determined by the specifics of the exchange pathway. For Co(II) clusters, the situation is particularly complex because the exchange interaction is not a simple spin-only phenomenon. Due to the unquenched orbital angular momentum, the exchange is orbitally dependent. researchgate.net

Theoretical Models for Understanding Magnetic Ordering

The magnetic behavior of coordination polymers based on cobalt(II) and naphthalene-2-carboxylic acid is fundamentally governed by the interactions between the paramagnetic Co(II) centers, which are mediated by the bridging ligands. Theoretical models are crucial for interpreting experimental magnetic susceptibility data and understanding the nature of these magnetic couplings.

The magnetic interactions in these multinuclear cobalt complexes are often described by the Heisenberg-Dirac-Van Vleck (HDVV) model. This model uses an isotropic exchange Hamiltonian, H = -2JΣ(Sᵢ·Sⱼ), where 'J' is the magnetic exchange coupling constant between adjacent spin centers (Sᵢ and Sⱼ).

A negative 'J' value indicates antiferromagnetic (AFM) coupling, where the electron spins of neighboring metal ions align in an antiparallel fashion. This is a common interaction observed in many cobalt(II) coordination polymers. rsc.org

A positive 'J' value signifies ferromagnetic (FM) coupling, with parallel spin alignment.

The magnitude of 'J' reflects the strength of the magnetic interaction.

In several cobalt(II) complexes, particularly those involving carboxylate and other N-containing ligands, studies have revealed the presence of antiferromagnetic interactions between the Co(II) ions. rsc.orgnih.gov For instance, in complexes where Co(II) ions are bridged by carboxylate groups from ligands like 3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid, the magnetic behavior indicates AFM coupling. rsc.org Similarly, cobalt(II) metal-organic frameworks (MOFs) with mixed hydroxyl/carboxylate bridges can exhibit complex magnetic phenomena, including weak ferromagnetism and metamagnetism, which arise from the specific arrangement of the polynuclear Co(II) clusters. ias.ac.inresearchgate.net In one-dimensional cobalt naphthalene phosphonate (B1237965) carboxylate complexes, investigations have pointed towards the existence of spin-orbit coupling and/or antiferromagnetic interactions between the Co(II) ions. researching.cn

The structural parameters of the coordination sphere, such as the Co-O-Co bond angles and Co···Co distances, are critical in determining the nature and strength of the magnetic coupling. The superexchange mechanism, where the magnetic interaction is transmitted through the orbitals of the bridging atoms (typically oxygen from the carboxylate group), is the primary pathway. Theoretical analysis often involves fitting experimental magnetic susceptibility data (χT vs. T plots) to models derived from the HDVV Hamiltonian to extract the 'J' value and elucidate the magnetic ground state. ias.ac.in

Table 1: Magnetic Properties of Selected Cobalt(II) Coordination Polymers

| Complex Type | Ligand System | Magnetic Behavior | Key Findings | Citations |

|---|---|---|---|---|

| Cobalt(II) Polymer | Tricarboxylate with naphthalene ring & N-ligands | Antiferromagnetic | AFM interactions were observed between Co(II) ions in all four synthesized complexes. | rsc.org |

| Cobalt(II) Polymer | Tripodal carboxylate & pyridine-based coligands | Weak Ferromagnetism / Metamagnetism | One complex exhibited ferromagnetic behavior below 13 K, while another showed metamagnetic behavior, linked to mixed hydroxyl/carboxylate bridges. | ias.ac.inresearchgate.net |

| Cobalt(II) MOF | N,N'-dioxide linkers | Strong Antiferromagnetic | A strong antiferromagnetic coupling was observed and rationalized in terms of the crystal structure. | nih.gov |

| 1D Cobalt Complex | Naphthalene phosphonate carboxylate | Antiferromagnetic Interaction | Magnetic studies suggested spin-orbit coupling and/or antiferromagnetic interactions between Co(II) ions. | researching.cn |

Adsorption and Separation Processes

Coordination frameworks derived from cobalt and naphthalene-2-carboxylic acid are promising materials for adsorption and separation, primarily due to their tunable porous structures and high surface areas.

Structural Basis for Gas Adsorption (e.g., CO2, H2, CH4) within Coordination Frameworks

The capacity of this compound frameworks for gas adsorption is intrinsically linked to their structural characteristics. Metal-organic frameworks (MOFs) are a class of crystalline porous materials known for their high porosity and large surface areas, which are critical for gas storage. nih.govnih.gov The key structural features that form the basis for gas adsorption include:

High Porosity and Surface Area : The assembly of cobalt ions and naphthalene-2-carboxylate linkers can create robust frameworks with significant internal voids and channels. The inherent porosity provides a large volume for gas molecules to occupy, while a high specific surface area offers numerous sites for gas molecules to physisorb.

Tunable Pore Size and Shape : The geometry and dimensions of the pores can be controlled by the choice of the organic linker and the coordination geometry of the cobalt center. The naphthalene moiety in the linker is rigid and bulky, which can lead to the formation of well-defined pores of specific sizes, making them suitable for size-selective gas adsorption.

Open Metal Sites (OMSs) : A crucial feature for enhancing gas adsorption, particularly for molecules like CO₂, is the presence of unsaturated metal centers, or open metal sites. researchgate.net During the activation process of the MOF (removal of solvent molecules), coordinated solvent molecules can be removed from the cobalt centers, leaving them coordinatively unsaturated. These exposed Co(II) sites act as strong Lewis acid sites that can interact favorably with guest molecules.

Selective Adsorption Mechanisms Driven by Framework Porosity and Surface Chemistry

The ability of this compound frameworks to selectively adsorb certain gases over others is a result of a combination of physical and chemical factors.

Framework-Gas Interactions : Selectivity, especially for CO₂, is often driven by strong interactions between the gas molecules and the framework. Open cobalt sites can form strong electrostatic interactions with the quadrupole moment of CO₂ molecules, leading to a higher heat of adsorption for CO₂ compared to gases like N₂ or CH₄. researchgate.netmdpi.com This results in preferential adsorption of CO₂ even at low concentrations.

Pore Wall Functionalization : The chemical nature of the pore surfaces plays a significant role. While the naphthalene-2-carboxylate linker itself is primarily aromatic, the introduction of auxiliary ligands or functional groups can dramatically alter the surface chemistry. For instance, studies on other cobalt-based MOFs have shown that introducing functional groups like amino (-NH₂) or bromo (-Br) can significantly enhance the adsorption performance for CO₂ and C₂ hydrocarbons. nih.govresearcher.life These groups can create specific binding pockets or increase the polarity of the pore surface, enhancing interactions with polarizable molecules like CO₂.

Size and Shape Selectivity : The precisely defined pore apertures of the framework can act as molecular sieves. Gas molecules with a kinetic diameter smaller than the pore opening can enter the framework, while larger molecules are excluded. This mechanism is fundamental for separations like CH₄/N₂. rsc.org The rigidity of the naphthalene-based linker helps in maintaining a uniform pore size distribution, which is crucial for effective size-based separation.

Competitive Adsorption : In a gas mixture, different components compete for the same adsorption sites. The selectivity of a framework is determined by the relative strength of the adsorbent-adsorbate interactions. For CO₂/N₂ separation, the stronger interaction of CO₂ with both open metal sites and the organic linkers typically leads to high selectivity. researchgate.net Experimental selectivities for CH₄ over N₂ in some MOFs have been determined to be in the range of 3.4–5.0, demonstrating their potential for natural gas purification. rsc.org

Sensing Mechanisms and Chemoresponsive Behavior

Complexes of cobalt with naphthalene-2-carboxylic acid can form luminescent coordination polymers and MOFs that exhibit chemoresponsive behavior, making them suitable for sensing applications. Their ability to detect ions, small molecules, and amines relies on changes in their optical or electrochemical properties upon interaction with an analyte. rsc.orgnih.gov

Chemo- and Luminescence Sensing Principles (e.g., for Ions, Small Molecules, Amines)

The sensing capabilities of these materials are primarily based on luminescence and chemiresistive principles.

Luminescence Sensing : Many coordination polymers, including those with cobalt, are inherently luminescent. This luminescence originates from the organic linkers (ligand-centered emission) or from metal-to-ligand/ligand-to-metal charge transfer states. The interaction between the framework and an analyte can perturb these electronic states, leading to a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength. rsc.orgrsc.org

Quenching : This is the most common mechanism, where the analyte accepts energy or electrons from the excited state of the luminescent framework, leading to a decrease in emission intensity. This is often observed in the detection of metal ions like Fe³⁺ or electron-deficient nitroaromatic compounds. dntb.gov.ua

Enhancement : In some cases, the analyte can restrict non-radiative decay pathways of the ligand or passivate quenching sites, leading to an increase in fluorescence intensity.

Analyte Detection : Cobalt-based MOFs have demonstrated high responsiveness to various metal cations including Fe³⁺, Ru³⁺, Pd²⁺, and Hg²⁺, and moderate responsiveness to others like Pb²⁺ and Cd²⁺. rsc.org They have also been used as sensors for small molecules like acetylacetone (B45752) and benzaldehyde, and for anions such as Cr₂O₇²⁻ in water. rsc.org The naphthalene moiety in the linker can contribute to the intrinsic fluorescence of the framework. iaea.orgosti.gov

Chemiresistive/Electrochemical Sensing : The low intrinsic conductivity of some MOFs can be a limitation, but combining them with conductive materials like graphene oxide can create efficient electrochemical sensors. nih.govmdpi.com In this setup, the cobalt-based MOF acts as a recognition element and a catalyst. The binding of an analyte to the cobalt centers can alter the electron transfer properties at the electrode surface, which can be measured as a change in current (amperometry) or potential. Such sensors have been developed for detecting species like free chlorine in water. nih.gov

Signaling Pathways and Selectivity Mechanisms

The selectivity of a sensor—its ability to detect a specific analyte in the presence of other potentially interfering species—is paramount. The signaling pathways and mechanisms that confer selectivity in this compound frameworks include:

Host-Guest Interactions : The primary signaling pathway involves direct interaction between the analyte (guest) and the framework (host). This can involve coordination of the analyte to the cobalt centers, hydrogen bonding with the carboxylate groups, or π-π stacking interactions with the naphthalene rings. rsc.org

Competitive Absorption of Excitation Energy : In luminescence sensing, selectivity can arise if the analyte has an absorption spectrum that overlaps with the emission spectrum of the sensor. The analyte can re-absorb the emitted light, causing quenching. This mechanism is selective for analytes with appropriate electronic transitions.

Electron Transfer : Selective quenching can occur if the redox potential of the analyte is suitable for electron transfer with the excited state of the MOF. For example, the framework can be selectively quenched by electron-deficient molecules that can accept an electron from the excited ligand.

Pore Size and Shape Selectivity : The porous structure of the framework can physically exclude interfering molecules that are too large to enter the channels and interact with the active sensing sites within the pores.

Specific Binding Sites : The coordination environment of the cobalt ion and the specific functional groups on the linker create binding pockets with a high affinity for certain analytes. For instance, the selective hydroxylation at the peri-C(sp²)–H position of naphthalene derivatives can be catalyzed by cobalt(II), indicating a highly specific interaction between the metal center and the naphthalene system. rsc.org This specificity can be harnessed for selective sensing.

Table 3: Sensing Applications of Cobalt-Based Coordination Polymers

| Analyte Type | Sensing Principle | Signaling Mechanism | Example Analytes | Citations |

|---|---|---|---|---|

| Metal Ions | Luminescence Quenching/Enhancement | Host-guest interaction, electron transfer | Fe³⁺, Ru³⁺, Pd²⁺, Hg²⁺, Cr₂O₇²⁻ | rsc.orgrsc.org |

| Small Molecules | Luminescence Quenching | Competitive absorption, host-guest interaction | Acetylacetone, Benzaldehyde | rsc.org |

| Anions | Luminescence Quenching | Interaction with framework, ion exchange | I⁻, NO₃⁻ | nih.govrsc.org |

| Free Chlorine | Electrochemical (Amperometric) | Catalytic interaction altering electron transfer | Free chlorine | nih.gov |

Photophysical Processes and Optoelectronic Applications (focusing on fundamental mechanisms)

The unique electronic and structural characteristics of this compound complexes make them intriguing candidates for fundamental studies of photophysical processes, which in turn could inform the design of novel optoelectronic materials. The interaction between the cobalt center and the naphthalene-2-carboxylate ligands governs the energy transfer and luminescence properties of these systems.

Energy Transfer and Luminescence Mechanisms within this compound Systems

The photophysical behavior of cobalt(II) complexes is largely dictated by the interplay between d-d electronic transitions centered on the metal ion and intraligand (IL) transitions occurring within the naphthalene-2-carboxylic acid moiety. The coordination environment around the Co(II) ion, which can range from tetrahedral to octahedral geometries, significantly influences the energies of these states and the pathways for energy transfer and relaxation. jetir.org

In this compound systems, excitation of the naphthalene ligand can lead to an intramolecular excited state electron transfer to the Co(II) center. uni-regensburg.de This process involves the promotion of an electron from a π orbital of the naphthalene ring to an orbital of the cobalt ion, forming a transient charge-separated state. The efficiency of this electron transfer is dependent on the spatial arrangement and electronic coupling between the naphthalene ligand and the cobalt ion.

Following excitation, several de-excitation pathways are possible, including non-radiative decay and luminescence. The luminescence, or fluorescence, in such complexes can be influenced by factors such as the rigidity of the structure and the presence of quenching pathways. For instance, the fluorescence of a system can be quenched by complexation with Co(II) due to ligand-to-metal charge transfer (LMCT) or energy transfer mechanisms. rsc.org Conversely, in some cases, complexation can lead to a "turn-on" fluorescence response. researchgate.net

A simplified representation of the energy levels and potential transitions is provided below:

| Initial State | Final State | Transition Type | Implication |

| Ground State (S₀) | Ligand Excited Singlet State (S₁) | Intraligand (π-π*) | Absorption of UV light by naphthalene |

| Ligand Excited Singlet State (S₁) | Ground State (S₀) | Fluorescence | Potential for luminescent applications |

| Ligand Excited Singlet State (S₁) | Co(II) d-orbitals | Intramolecular Electron Transfer | Formation of charge-separated state |

| Ground State d-orbitals | Excited State d-orbitals | d-d transition | Weak absorption in the visible region |

Design Principles for Photonic Applications based on Electronic Structure

The design of this compound complexes for specific photonic applications hinges on the ability to tailor their electronic structure. This can be achieved by modifying the coordination environment of the cobalt ion and by functionalizing the naphthalene-2-carboxylic acid ligand.

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—determines the optical and electronic properties of the complex. nsf.gov For instance, the energy gap between the HOMO and LUMO influences the absorption and emission wavelengths.

Key design principles include:

Tuning the Ligand Field: The geometry of the cobalt center (e.g., tetrahedral vs. octahedral) and the nature of the coordinating atoms have a profound impact on the splitting of the d-orbitals. jetir.org This, in turn, affects the energy of the d-d transitions and the potential for interaction with ligand-based orbitals.

Modifying the Naphthalene Ligand: Substitution on the naphthalene ring can alter the energy of its π orbitals. Electron-donating or electron-withdrawing groups can be introduced to modulate the HOMO and LUMO levels of the ligand, thereby influencing the energy of the intraligand and charge transfer transitions.

Controlling Intermolecular Interactions: In the solid state, the packing of the complexes can lead to intermolecular interactions that affect the photophysical properties. Supramolecular assembly can be used to control the arrangement of the molecules and potentially enhance desired properties like luminescence through the formation of specific aggregates or by preventing quenching pathways. ub.edu

Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the electronic structure and photophysical properties of these complexes, aiding in the rational design of new materials. nsf.govrsc.org By calculating the orbital energies and simulating electronic transitions, it is possible to screen potential candidates for specific photonic applications before their synthesis.

The following table summarizes the relationship between structural modifications and their expected effect on the electronic and photophysical properties:

| Structural Modification | Effect on Electronic Structure | Potential Photonic Application |

| Change in Co(II) coordination geometry | Alters d-orbital splitting and d-d transition energies | Wavelength-tunable absorbers or emitters |

| Introduction of electron-withdrawing groups on the naphthalene ligand | Lowers the energy of the ligand's π and π* orbitals | Red-shifting of absorption/emission, enhanced electron transfer |

| Introduction of electron-donating groups on the naphthalene ligand | Raises the energy of the ligand's π and π* orbitals | Blue-shifting of absorption/emission |

| Use of bridging ligands to create polynuclear complexes | Can facilitate inter-metal energy or electron transfer | Materials for light-harvesting or photocatalysis |

Ligand Design Strategies and Structure Function Relationships in Cobalt;naphthalene 2 Carboxylic Acid Chemistry

Modulation of Naphthalene-2-Carboxylic Acid Derivatives: Impact on Coordination Environment

The coordination environment around a cobalt(II) ion is highly sensitive to the electronic and steric properties of its ligands. Modifying the naphthalene-2-carboxylic acid backbone is a direct strategy to influence this environment. The introduction of substituent groups on the naphthalene (B1677914) ring can alter the ligand's electron density, which in turn affects the strength and nature of the cobalt-ligand bonds. For instance, electron-withdrawing groups can influence the redox potential of the resulting complex. wikipedia.org

The carboxylate group itself offers a variety of coordination modes, including monodentate, bidentate chelating, and various bridging modes that can link multiple metal centers. mdpi.com The specific mode adopted is a delicate balance of factors including the presence of substituents on the naphthalene ring, the solvent system used during synthesis, and the counter-ions present. For example, the reaction of cobalt(II) with 4-nitrobenzoic acid, an analogue of a substituted naphthalene carboxylic acid, can result in complexes with tetrahedral, trigonal bipyramidal, or octahedral geometries depending on the other ligands present. researchgate.net Furthermore, derivatives of acetic acid bearing a naphthalene ring, such as 2-naphthylacetic acid, are known to form a variety of complexes where the coordination number and geometry of the central metal ion are dependent on the nature of the metal and any co-ligands. mdpi.com

Co-ligand Incorporation and Heteroleptic Complex Formation in Cobalt;Naphthalene-2-Carboxylic Acid Systems

The choice of co-ligand can dramatically alter the final structure, leading to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.org For instance, the reaction of cobalt(II) nitrate (B79036) with a tricarboxylate ligand derived from a naphthalene ring in the presence of different N-containing ligands resulted in four distinct complexes with dimensionalities ranging from 1D to 3D. rsc.org The geometry and connectivity of these co-ligands dictate how the primary cobalt-carboxylate units are linked together. Flexible co-ligands can adapt to different coordination environments, while rigid, linear co-ligands can act as pillars, spacing out layers to create porous materials. The introduction of co-ligands not only influences the dimensionality but also the specific coordination geometry around the cobalt(II) centers, which can range from tetrahedral to tetragonally distorted octahedral. researchgate.net

The following table summarizes several examples of heteroleptic cobalt complexes incorporating naphthalene-2-carboxylic acid derivatives and various co-ligands, highlighting the resulting structural dimensionality.

| Primary Ligand Derivative | Co-ligand | Resulting Structure Dimensionality |

| 3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid | 1,4-di(1H-imidazol-1-yl)benzene | 2D framework rsc.org |

| 3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid | 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl | 3D supramolecular architecture rsc.org |

| 3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid | 1,1'-(oxybis(4,1-phenylene))bis(1H-imidazole) | 1D chain rsc.org |

| 3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid | 4,4'-bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl | 3D network rsc.org |

Influence of Ligand Substitution on Supramolecular Assembly and Material Properties

The principles of ligand design extend beyond the immediate coordination sphere to influence the long-range ordering of molecules into supramolecular assemblies. The substitution patterns on both the naphthalene-2-carboxylic acid ligand and any co-ligands can introduce non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in guiding the self-assembly process. researchgate.netresearchgate.net These interactions direct the packing of individual complex units into well-defined one-, two-, or three-dimensional architectures. mdpi.com

For example, a cobalt(II) coordination polymer synthesized with a naphthalenediimide ligand, which is structurally related to naphthalene-2-carboxylic acid, formed a three-dimensional structure. rsc.org This material exhibited interesting properties such as photo- and electro-discoloration, amine sensing, and specific magnetic behavior, all of which are a direct consequence of its supramolecular assembly. rsc.org Similarly, the introduction of different flexible carboxylic acid ligands in conjunction with a rigid imidazol-based ligand in cobalt(II) systems led to the formation of coordination polymers with varying network topologies and, consequently, different magnetic properties. researchgate.net The magnetic behavior in these materials, such as antiferromagnetic interactions, is highly dependent on the distances and angles between the cobalt(II) centers, which are controlled by the ligand framework. rsc.org

The functional group on the ligand can also directly participate in creating the supramolecular network. For instance, hydrogen bonding between uncoordinated carboxy oxygen atoms and C-H groups on naphthalene rings can extend 2D networks into 3D supramolecular frameworks. researchgate.net The choice of solvent can also play a crucial role, influencing which supramolecular assembly is favored during crystallization. researchgate.net

Rational Design Principles for Tailoring Specific Functionalities

The ultimate goal of studying ligand design strategies is to establish rational design principles for creating materials with predetermined functionalities. By understanding the structure-function relationships, it becomes possible to tailor this compound complexes for specific applications. For example, the development of mixed-ligand complexes has been explored for their potential antimicrobial and anticancer activities. semanticscholar.org The biological activity of these complexes can be modulated by altering the physicochemical properties through the choice of ligands. semanticscholar.org

In the field of catalysis, the design of the ligand is paramount. Hemilabile ligands, which contain both a strong and a weak donor atom, can be incorporated into cobalt complexes to create catalysts for reactions like alkene hydrosilylation. researchgate.netnih.gov The ligand framework can be modified to enhance the catalytic activity and selectivity of the complex. nih.gov Furthermore, the redox properties of cobalt complexes can be finely tuned by ligand substitution. nih.gov Electron-withdrawing or -releasing groups on the ligand scaffold can shift the reduction potential of the Co(III)/Co(II) couple, a principle that is key in the design of redox-activated prodrugs. nih.gov For supramolecular chemistry, triaminoguanidine-based ligands have been used as triangular building blocks for the rational design of complex structures like polyhedral cages and metallocycles with tunable magnetic properties. chemistryviews.org

The following table outlines some examples of how ligand design principles in related cobalt carboxylate systems have been used to target specific functionalities.

| Targeted Functionality | Ligand Design Strategy | Resulting Property/Application |

| Enhanced Biological Activity | Incorporation of mixed ligands (e.g., Schiff-base and 8-hydroxy quinoline) | Improved antimicrobial and anticancer properties semanticscholar.org |

| Catalysis (Alkene Hydrosilylation) | Use of hemilabile P^N donor ligands | Efficient catalytic activity researchgate.netnih.gov |

| Redox-Activated Drug Delivery | Substitution with electron-withdrawing/releasing groups | Tunable redox potentials for controlled drug release nih.gov |

| Tunable Magnetic Properties | Use of triangular triaminoguanidine-based ligands | Formation of metallocycles with controlled magnetic exchange interactions chemistryviews.org |

Bioinorganic and Biomimetic Research Perspectives on Cobalt;naphthalene 2 Carboxylic Acid Systems

Fundamental Interactions with Biomolecules (e.g., Amino Acids, Nucleobases, Proteins)

The interaction of cobalt(II) complexes with biomolecules is a cornerstone of bioinorganic chemistry. The naphthalene-2-carboxylic acid ligand provides a planar aromatic surface and a carboxylate group capable of various coordination modes, influencing how the cobalt center engages with biological targets.

Protein Interactions: Research has shown that naphthalene-containing compounds can form adducts with proteins. nih.gov While direct studies on cobalt;naphthalene-2-carboxylic acid are specific, broader research on naphthalene (B1677914) highlights that structural proteins such as actin and tubulin can be prominent targets for covalent binding by reactive naphthalene metabolites. nih.gov Furthermore, the acidity of a carboxylic acid group has been correlated with the extent of binding to proteins like human serum albumin (HSA), which is a primary carrier of various molecules in the bloodstream. nih.gov Cobalt complexes with mixed ligands have been investigated for their binding to calf thymus DNA and proteins, demonstrating the dual potential for interaction. researchgate.net The binding of cobalt ions to proteins is often mediated by specific amino acid residues. Peptides derived from human serum albumin, for instance, show that the N-terminal region, particularly the amino acid histidine, is crucial for binding Co(II) ions. nih.gov

Amino Acid and Nucleobase Interactions: The carboxylate group of the ligand and the cobalt ion are primary sites for interaction with the functional groups of amino acids. Naphthalene derivatives have been utilized as reagents to label amino acids for analytical purposes, underscoring the potential for direct interaction. nih.gov The cobalt center in such complexes can coordinate with electron-rich sites on amino acid side chains, such as the imidazole (B134444) nitrogen of histidine. nih.gov Interactions with nucleobases are fundamental to the DNA binding of many metal complexes. researchgate.net The planar naphthalene moiety can facilitate intercalative binding between DNA base pairs, a common interaction mode for metal complexes with flat aromatic ligands. researchgate.net Studies on similar cobalt(II) complexes have shown significant binding to DNA, with binding constants indicating strong interaction. researchgate.net

| Biomolecule | Type of Interaction | Key Moieties Involved | Reference Finding |

|---|---|---|---|

| Proteins (e.g., Serum Albumin) | Non-covalent binding, Adduct formation | Carboxylic acid group, Naphthalene ring, Cobalt(II) center | The acidity of carboxylic acids correlates with protein binding strength. nih.gov Naphthalene metabolites can form adducts with structural proteins. nih.gov |

| Amino Acids (e.g., Histidine) | Coordination | Cobalt(II) center, Amino acid side chains (e.g., imidazole) | Histidine residues, particularly at the N-terminus of peptides, are critical for binding Co(II). nih.gov |

| Nucleobases (within DNA) | Intercalation, Groove binding | Planar naphthalene ring, Cobalt(II) center | Planar aromatic ligands can intercalate between DNA base pairs, a known binding mode for metal complexes. researchgate.netresearchgate.net |

Enzyme Mimicry and Bio-inspired Catalysis (mechanistic focus)

Cobalt complexes are excellent candidates for mimicking the active sites of metalloenzymes and developing bio-inspired catalysts. The mechanisms often draw parallels with biological systems, such as the activity of Vitamin B12, which contains a cobalt center.

A key strategy in bio-inspired catalysis involves the formation of alkyl cobalamins from Vitamin B12, followed by the homolytic cleavage of the Co-C bond to generate alkyl radicals. nih.gov This principle has been extended to synthetic cobalt complexes, where a cobalt(II) species can trigger catalytic cycles. For example, cobalt(II)-catalyzed reactions can proceed through a single electron transfer (SET) mechanism to achieve site-selective functionalization, such as the hydroxylation of naphthalene derivatives. rsc.org

In one bio-inspired strategy, a cobalt catalyst enables the ring-opening of strained molecules like oxetanes to produce nucleophilic radicals. nih.gov This process involves the formation of an alkyl-cobalt intermediate, which then undergoes homolytic cleavage of the Co-C bond, mimicking the function of coenzyme B12. nih.gov Another area of research involves engineering cobalt-based materials inspired by the active centers of natural enzymes. For instance, cobalt-phosphonate nanosheets have been designed to mimic the coordination environments of catalytic sites in enzymes that perform the hydrogen evolution reaction (HER). figshare.com These studies provide mechanistic insights into how the electronic properties of the cobalt center can be tuned by its ligand environment to achieve efficient catalysis.

| Catalytic Reaction | Proposed Mechanistic Step | Biological Inspiration | Reference |

|---|---|---|---|

| C(sp²)-H Hydroxylation | Single Electron Transfer (SET) from Co(II) | General redox metalloenzymes | rsc.org |

| Radical generation from Oxetanes | Homolytic cleavage of a Co-C bond | Vitamin B12 (Cobalamin) | nih.gov |

| Hydrogen Evolution Reaction (HER) | Bifunctional activation of water molecules | Active centers of hydrogenase enzymes | figshare.com |

Molecular Recognition and Binding Studies at the Molecular Level

The primary coordination modes for carboxylato ligands include:

Monodentate: The carboxylate binds to the metal center through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal ions. mdpi.com

Density functional theory (DFT) simulations on the interaction of carboxylic acids with cobalt nanoparticles have shown that a bridging bidentate binding mode has a stronger affinity and is energetically more favorable than a monodentate binding mode. rsc.orgresearchgate.net These studies reveal high transition barriers between the two modes, suggesting that the initial binding geometry is likely to be preserved. rsc.orgresearchgate.net The binding affinity of such complexes to biological macromolecules like DNA can be quantified. For example, a cobalt(II) complex with a mixed ligand system showed an intrinsic binding constant (Kb) with Calf Thymus DNA of 4.43 × 10⁵ M⁻¹, indicating a strong binding interaction. researchgate.net This strong interaction is often attributed to a combination of covalent bonding between the cobalt and DNA bases and non-covalent interactions like the intercalation of the naphthalene ring.

| Binding Mode | Description | Relative Stability/Affinity | Reference |

|---|---|---|---|

| Monodentate | Binds through a single oxygen atom. | Lower affinity compared to bridging bidentate. | mdpi.comrsc.orgresearchgate.net |

| Bidentate Chelating | Both oxygen atoms bind to the same metal ion. Can act as an intermediate state. | Forms a stable ring structure. | mdpi.comrsc.org |

| Bidentate Bridging | Carboxylate bridges two metal ions. | Strongest affinity in nanoparticle systems. | mdpi.comrsc.orgresearchgate.net |

Theoretical Insights into Biological Relevance (excluding clinical/pharmacological applications)

Theoretical and computational studies provide indispensable insights into the electronic structure, stability, and potential reactivity of this compound systems, which are difficult to probe experimentally. Density Functional Theory (DFT) is a powerful tool used to explore these properties.

DFT calculations can determine the frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For example, a moderate HOMO-LUMO gap in a cobalt(II) complex with an aromatic carboxylic acid suggested a balance of stability and reactivity, while a high electrophilicity index pointed to a strong tendency for electron-accepting reactions. researchgate.net

Computational simulations have also been crucial in clarifying the fundamental nature of the interaction between carboxylic acids and cobalt surfaces. Static calculations and ab initio metadynamics have established that a bridging bidentate binding mode is energetically preferred over a monodentate interaction. rsc.orgresearchgate.net These theoretical results provide a basis for the rational design of biocompatible materials by clarifying the organic-inorganic interactions at the molecular level. rsc.org Furthermore, theoretical methods are applied to characterize complex and transient species. For instance, DFT, in conjunction with various spectroscopic methods, was used to characterize an unusual 19-valence-electron cobaltocene (B1669278) radical that was synthesized from a cobaltocenium carboxylic acid derivative. researchgate.net Such studies enhance the fundamental understanding of the electronic possibilities within these molecular systems.

| Theoretical Parameter | Method of Calculation | Significance/Insight | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | DFT | Predicts molecular stability and chemical reactivity. A moderate gap suggests potential biological function. | researchgate.net |

| Adsorption Energy | DFT (Static Calculations) | Determines the most stable binding mode (e.g., bridging bidentate vs. monodentate). | rsc.orgresearchgate.net |

| Free Energy Landscape | Ab initio Metadynamics | Clarifies transition barriers between different binding modes and identifies intermediate structures. | rsc.orgresearchgate.net |

| Spin Density | DFT | Characterizes radical species by locating the unpaired electron density within the molecule. | researchgate.net |

Current Challenges and Future Research Trajectories for Cobalt;naphthalene 2 Carboxylic Acid Complexes

Addressing Stability and Scalability Challenges in Synthesis and Application

The synthesis of cobalt;naphthalene-2-carboxylic acid complexes, like many coordination compounds, faces persistent challenges related to stability and scalability. The desired structure and properties of the final product are highly sensitive to synthesis conditions. Methods such as hydrothermal and solvothermal synthesis are commonly employed to create crystalline materials, including metal-organic frameworks (MOFs). nih.govrsc.org However, achieving phase purity and structural consistency remains a significant hurdle. The final architecture can be influenced by factors like temperature, pressure, solvent systems, and the molar ratios of the reactants. researchgate.net For instance, different solvents can lead to the formation of entirely different coordination polymer structures, even with the same metal and ligand precursors. researchgate.net

A primary challenge is ensuring the thermal and chemical stability of these complexes, which is crucial for practical applications, especially in catalysis and materials science where conditions can be harsh. The coordination bonds between the cobalt ions and the carboxylate groups of the naphthalene-2-carboxylic acid are central to the framework's integrity. mdpi.com Research indicates that while many complexes show promise, their stability can be limited, impacting their lifecycle and reusability. rsc.org

Scalability presents another major barrier. Laboratory-scale syntheses, often yielding milligram to gram quantities, are not always directly transferable to industrial-scale production. Issues such as heat and mass transfer, reaction kinetics, and cost-effectiveness become paramount. Future research must focus on developing robust and reproducible synthesis protocols that are not only efficient but also economically viable and environmentally benign, paving the way for the broader application of these materials.

Table 1: Factors Influencing Synthesis of Cobalt Carboxylate Complexes

| Parameter | Influence on Product | Key Challenges | Research Focus |

| Solvent System | Can alter the coordination environment, leading to different crystal structures and dimensionalities (e.g., 1D chains vs. 3D frameworks). researchgate.net | Predicting solvent effects; finding green solvent alternatives. | High-throughput screening of solvent systems; use of computational modeling. |

| Temperature | Affects reaction kinetics, crystal growth, and phase formation. Thermal decomposition can occur at higher temperatures. nih.gov | Optimizing temperature for desired phase without degradation. | In-situ monitoring of crystal formation; development of low-temperature synthesis routes. |

| Ligand-to-Metal Ratio | Determines the stoichiometry and connectivity of the resulting coordination polymer or complex. | Controlling the coordination mode of the carboxylate ligand (monodentate, bidentate, bridging). mdpi.com | Precise control over reactant addition; understanding the thermodynamics of complexation. |

| pH/Additives | Can influence the deprotonation of the carboxylic acid and the coordination sphere of the cobalt ion. | Maintaining optimal pH throughout the reaction; unintended coordination of additives. | Use of buffer systems; exploring additive-free synthesis methods. |

Integration into Advanced Hybrid Materials and Composites

A significant future direction for this compound complexes is their integration as building blocks into advanced hybrid materials and composites. The aromatic naphthalene (B1677914) rings and the reactive cobalt centers make them ideal candidates for creating multifunctional materials. One of the most promising areas is the development of Metal-Organic Frameworks (MOFs). By using naphthalene-dicarboxylic acid as a linker, for example, cobalt-based MOFs have been synthesized with potential applications in energy storage. nih.gov These porous materials can be pyrolyzed to create nanostructured cobalt oxides (e.g., Co₃O₄) embedded in a carbon matrix, which are highly effective electrode materials for supercapacitors. nih.gov